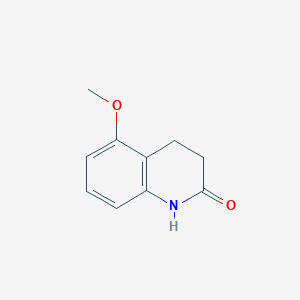

5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality 5-Methoxy-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-9-4-2-3-8-7(9)5-6-10(12)11-8/h2-4H,5-6H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAVILGMVWQJDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513614 |

Source

|

| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30557-06-3 |

Source

|

| Record name | 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Foreword: The Strategic Importance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged heterocyclic system that serves as a foundational scaffold in modern medicinal chemistry and drug development.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional geometry for interacting with biological targets, while offering multiple points for functionalization. Specifically, the 5-methoxy substituted analog, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, is a key intermediate in the synthesis of compounds with significant therapeutic potential, particularly in the realm of neuroscience. Derivatives have been investigated for their activity as antidepressants and their interaction with sigma receptors, highlighting the value of robust and scalable synthetic access to this molecule.[3]

This guide provides a comprehensive overview of the primary synthetic pathways to 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, grounded in established chemical principles and supported by peer-reviewed literature. We will dissect the strategic considerations behind each transformation, offer detailed experimental protocols, and present a comparative analysis of different methodologies to empower researchers in their synthetic endeavors.

Retrosynthetic Analysis and Core Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, points to a primary disconnection across the C3-C4 single bond, which was formerly a double bond. This reveals that the most direct and common synthetic approach is the reduction of its unsaturated precursor, 5-Methoxy-2(1H)-quinolinone .

This two-stage strategy forms the backbone of our guide:

-

Stage 1: Construction of the aromatic lactam, 5-Methoxy-2(1H)-quinolinone.

-

Stage 2: Selective reduction of the C3=C4 olefinic bond to yield the final saturated product.

Caption: Primary retrosynthetic pathway for the target compound.

Stage 1: Synthesis of the Precursor, 5-Methoxy-2(1H)-quinolinone

The pivotal intermediate, 5-Methoxy-2(1H)-quinolinone, can be synthesized through several routes. The most well-documented and reliable method involves the strategic O-methylation of a hydroxy-quinolinone precursor.

Preferred Pathway: Methylation of 5-Hydroxy-2(1H)-quinolinone

This approach leverages the commercially available or readily synthesized 5-hydroxy-2(1H)-quinolinone. However, a critical challenge arises from the presence of two nucleophilic sites: the C5-hydroxyl group and the N1-amide proton. Indiscriminate methylation can lead to a mixture of O-methylated, N-methylated, and N,O-dimethylated products.[4] Therefore, a controlled, multi-step sequence is recommended for achieving high regioselectivity and yield.

Caption: Recommended workflow for precursor synthesis.

Experimental Protocol 1: Synthesis of 5-Hydroxy-2(1H)-quinolinone[4]

This protocol first constructs a bicyclic intermediate which is then aromatized.

-

Michael Addition: 3-aminocyclohexenone is reacted with methyl propiolate. While the reported yield for this specific step is moderate (around 40%), it produces the necessary bicyclic ketone intermediate.[4]

-

Dehydrogenation: The bicyclic ketone intermediate is dissolved in a suitable high-boiling solvent (e.g., diphenyl ether).

-

Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

The mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates complete conversion.

-

After cooling, the reaction mixture is diluted with a solvent like ethyl acetate, and the catalyst is removed by filtration through Celite.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 5-hydroxy-2(1H)-quinolinone, often in quantitative yield for the dehydrogenation step.[4]

Experimental Protocol 2: Controlled O-Methylation[4]

This protocol describes the selective methylation of the hydroxyl group.

-

Amide Protection: Dissolve 5-hydroxy-2(1H)-quinolinone in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base (e.g., triethylamine or DMAP) followed by a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection).

-

Stir the reaction at room temperature until the starting material is fully consumed. Work up the reaction to isolate the N-protected intermediate.

-

O-Methylation: Dissolve the N-protected intermediate in a polar aprotic solvent like acetone or DMF.

-

Add a mild base (e.g., potassium carbonate, K₂CO₃) and a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Stir the mixture at room temperature or with gentle heating until O-methylation is complete.

-

Isolate the N-protected, O-methylated product.

-

Deprotection: Dissolve the product from the previous step in a solvent like DCM.

-

Add a strong acid such as trifluoroacetic acid (TFA) to cleave the Boc protecting group.

-

Stir at room temperature until deprotection is complete.

-

Neutralize the reaction, extract the product, and purify by column chromatography or recrystallization to obtain the final precursor, 5-Methoxy-2(1H)-quinolinone.

Stage 2: Reduction to 5-Methoxy-3,4-dihydroquinolin-2(1H)-one

With the unsaturated precursor in hand, the final step is the selective reduction of the C3=C4 double bond. This can be reliably achieved through two primary methods: classic catalytic hydrogenation or a modern chemical reduction.

Method A: Catalytic Hydrogenation

This is the most common and industrially scalable method for such transformations. It involves the use of hydrogen gas and a heterogeneous metal catalyst.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy in hydrogenating carbon-carbon double bonds without typically affecting the aromatic ring or the amide functionality under controlled conditions.[5]

-

Solvent: Solvents like ethanol, methanol, or ethyl acetate are used as they readily dissolve the substrate and do not interfere with the catalysis.

-

Pressure: While the reaction can proceed at atmospheric pressure, using a slightly elevated pressure of H₂ (e.g., 50 psi or ~3.4 atm) significantly increases the reaction rate.

Experimental Protocol 3: Catalytic Hydrogenation[6]

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add 5-Methoxy-2(1H)-quinolinone (1.0 eq).

-

Add a suitable solvent, such as ethanol or ethyl acetate, to dissolve the substrate.

-

Carefully add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% by weight).

-

Hydrogenation: Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Agitate the mixture (e.g., via shaking or vigorous stirring) at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake or by periodic analysis (TLC/LC-MS) of small aliquots. The reaction is typically complete within 4-24 hours.

-

Workup: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a solid.

Method B: Chemical Reduction with Samarium(II) Iodide

A milder and often faster alternative to catalytic hydrogenation is the use of samarium(II) iodide (SmI₂). This single-electron transfer reagent, in the presence of a proton source like water or methanol, provides a powerful system for the selective reduction of α,β-unsaturated carbonyl compounds.[6]

Causality Behind Experimental Choices:

-

Reagent: The SmI₂/H₂O/MeOH combination promotes a selective reduction of the quinolinone double bond under very mild, neutral conditions, which is advantageous for substrates with sensitive functional groups.[6]

-

Conditions: The reaction proceeds rapidly at room temperature, often reaching completion in under an hour, offering a significant time advantage over hydrogenation.

Experimental Protocol 4: SmI₂-Mediated Reduction[7]

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Methoxy-2(1H)-quinolinone (1.0 eq) in a mixture of THF and methanol.

-

Reduction: To this solution, add a solution of Samarium(II) Iodide (SmI₂) in THF (typically a 0.1 M solution, ~2.5 eq) dropwise at room temperature. The characteristic deep blue or green color of SmI₂ should disappear as it is consumed.

-

Add water as a proton source.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the mixture becomes clear.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude material by flash column chromatography to yield the final product.

Comparative Analysis of Reduction Methodologies

| Feature | Method A: Catalytic Hydrogenation | Method B: SmI₂-Mediated Reduction |

| Reagents | H₂ gas, Pd/C catalyst | Samarium(II) Iodide (SmI₂), H₂O, MeOH |

| Conditions | Room temp, 1-50 atm H₂ pressure | Room temp, atmospheric pressure, inert atmosphere |

| Reaction Time | 4 - 24 hours | Typically < 1 hour |

| Advantages | Highly scalable, inexpensive reagents, clean workup | Very mild conditions, rapid, high functional group tolerance |

| Disadvantages | Requires specialized pressure equipment, catalyst can be pyrophoric, potential for over-reduction | Stoichiometric reagent, requires inert atmosphere, metal waste |

| Ideal For | Large-scale production, process chemistry | Small-scale synthesis, sensitive substrates, rapid library synthesis |

Conclusion

The synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a well-defined process that hinges on a robust two-stage strategy: the construction of a quinolinone precursor followed by a selective reduction. While catalytic hydrogenation remains the gold standard for scalability, modern chemical methods using reagents like samarium(II) iodide offer compelling advantages in terms of speed and mildness for lab-scale applications.[6] The choice of methodology should be guided by the specific needs of the researcher, considering factors such as scale, available equipment, and substrate sensitivity. A thorough understanding of these pathways provides drug development professionals with the necessary tools to access this valuable scaffold and its derivatives for the discovery of next-generation therapeutics.

References

-

Xie, D., & Zhang, S. (2022). SmI2/H2O/MeOH Promoted Selective Reduction of Quinolin-2(1H)-ones. The Journal of Organic Chemistry, 87(13), 8757–8763. [Link]

-

Tamariz, J., et al. (1994). SYNTHESIS OF 5-METHOXY-2(1H)-QUINOLINONE. HETEROCYCLES, 38(12), 2615-2622. [Link]

-

He, G., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(23), 8505. [Link]

-

PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. National Center for Biotechnology Information. [Link]

-

Oshita, M., et al. (1990). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 33(7), 1914-1918. [Link]

-

Imamoto, T., et al. (2015). Catalytic asymmetric hydrogenation of quinoline carbocycles. Chemical Communications, 51(36), 7732-7735. [Link]

Sources

A Strategic Guide to Unveiling the Therapeutic Potential of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one: A Biological Activity Screening Cascade

Introduction: The Quinolinone Scaffold and the Untapped Promise of a Novel Analog

To the dedicated researcher, scientist, and drug development professional, the quinolinone scaffold is a familiar and promising starting point. This heterocyclic core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Derivatives have been shown to modulate critical cellular pathways by targeting key players like receptor tyrosine kinases (e.g., VEGFR2), topoisomerases, and the microtubule network.[5][6]

This guide focuses on a specific, yet publicly unexplored, analog: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one . While its direct biological activities are not yet characterized in published literature, its structural similarity to known bioactive molecules necessitates a systematic and rigorous investigation of its therapeutic potential. The following sections outline a comprehensive, multi-tiered screening strategy designed to efficiently identify and characterize the biological activity of this compound. This is not merely a list of protocols; it is a logical framework that explains the causality behind each experimental choice, ensuring a self-validating and robust path from initial hit discovery to mechanistic understanding.

Part 1: The Primary Screening Phase - Casting a Wide Net

The initial goal is to ascertain if 5-Methoxy-3,4-dihydroquinolin-2(1H)-one possesses any cytotoxic or antiproliferative activity. A broad, high-throughput approach is essential to gain a foundational understanding of the compound's general effect on cancer cells.

Rationale for a Phenotypic, Cell-Based Approach

Instead of beginning with a specific molecular target (a target-based screen), a phenotypic screen using a panel of cancer cell lines is the more logical starting point.[5] This approach is unbiased, allowing the compound's activity to reveal the most sensitive cancer types and, by extension, hint at its potential mechanism of action without preconceived notions.[7]

The NCI-60 Human Tumor Cell Line Screen: A Powerful First Pass

The National Cancer Institute's 60-cell line panel (NCI-60) is an invaluable resource for initial anticancer drug screening.[8] It represents nine distinct human cancer types (leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer), providing a broad cross-section of tumor biology.[8]

Experimental Justification: Submitting 5-Methoxy-3,4-dihydroquinolin-2(1H)-one to the NCI-60 screen will yield a comprehensive "activity fingerprint." The primary endpoint is growth inhibition or cytotoxicity, measured using the CellTiter-Glo® luminescent cell viability assay, which quantifies ATP as an indicator of metabolically active cells.[9] This method is highly sensitive and amenable to the high-throughput 384-well format used in the current NCI-60 screen.[9] The resulting data can be analyzed with the COMPARE algorithm, which cross-references the compound's activity pattern against a vast database of previously tested agents to predict a potential mechanism of action.[9]

Assay Validation and Quality Control

A robust high-throughput screen (HTS) is underpinned by stringent quality control.[10] Before and during the screening process, the assay's performance must be validated to ensure the data is reliable.

-

Z'-factor: This statistical parameter is a measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. It is calculated using positive (e.g., a known cytotoxic agent like Doxorubicin) and negative (e.g., vehicle control, DMSO) controls.

-

Signal-to-Noise Ratio (S/N): This ratio compares the signal from the positive control to the background noise, ensuring that a "hit" can be clearly distinguished from random fluctuation.

Part 2: The Secondary Screening Phase - Hit Confirmation and Mechanistic Deep Dive

Assuming the primary screen identifies specific cancer cell lines sensitive to 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, the next phase is to confirm this activity and begin to unravel the "how" and "why." This involves a series of orthogonal assays to validate the initial findings and explore the underlying cellular mechanisms.[2][6]

Hit Confirmation and Dose-Response Analysis

The first step is to confirm the activity in the most sensitive cell lines identified in the primary screen.

Protocol: Dose-Response and IC50 Determination

-

Cell Plating: Seed the selected cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (e.g., from 100 µM to 1 nM). Treat the cells with these concentrations for 72 hours. Include a vehicle-only control (DMSO).

-

Viability Assessment: After the incubation period, measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the half-maximal inhibitory concentration (IC50). A confirmed "hit" will show a reproducible and dose-dependent inhibition of cell viability.[6]

Probing the Mechanism of Cell Death: Apoptosis Induction

A critical question is whether the compound is cytostatic (inhibits growth) or cytotoxic (induces cell death). If it is cytotoxic, determining if it triggers apoptosis (programmed cell death) is a key mechanistic insight.

Rationale for Caspase Activity Assay: The activation of executioner caspases, specifically Caspase-3 and Caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to directly measure this activity.[11][12][13]

Protocol: Caspase-Glo® 3/7 Assay

-

Cell Treatment: Plate and treat cells with 5-Methoxy-3,4-dihydroquinolin-2(1H)-one at concentrations around the predetermined IC50 (e.g., 1x, 2x, and 5x IC50) for a relevant time course (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., Staurosporine).

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the cell culture wells.[12] This single reagent lyses the cells and contains the proluminescent DEVD substrate.[11]

-

Incubation and Measurement: Incubate at room temperature for 1-2 hours.[13] Measure the luminescence using a plate reader. A significant increase in luminescence compared to untreated cells indicates apoptosis induction.

Investigating Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division. Flow cytometry with a DNA-staining dye is the gold-standard method for this analysis.[14][15]

Rationale for Propidium Iodide Staining: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[14]

Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.

-

Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol. This permeabilizes the cells for dye entry.[15]

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).[15]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer.

-

Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the control population would suggest the compound interferes with that stage of the cell cycle.

Caption: Hypothetical mechanism of G2/M cell cycle arrest.

Part 3: The Tertiary Screening Phase - Target Deconvolution and In Vitro Pharmacology

With a confirmed cellular phenotype (e.g., G2/M arrest and apoptosis), the focus shifts to identifying the specific molecular target. Based on the known activities of the broader quinolinone class, several high-probability targets should be investigated directly using biochemical assays.[5][6]

Target Hypothesis 1: VEGFR2 Kinase Inhibition

Several quinolinone analogs are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis.[16]

Protocol: In Vitro VEGFR2 Kinase Assay

-

Assay Principle: This is a biochemical assay that measures the ability of the compound to inhibit the phosphorylation of a specific substrate by purified, recombinant human VEGFR2 kinase.[17] Kits are commercially available (e.g., from BPS Bioscience or Cell Signaling Technology) that use a luminescence-based readout (Kinase-Glo™) where the light signal is inversely proportional to the kinase activity.[18]

-

Procedure:

-

In a 96- or 384-well plate, combine the VEGFR2 enzyme, a specific peptide substrate, and ATP.

-

Add varying concentrations of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.

-

Incubate to allow the phosphorylation reaction to proceed.

-

Add the Kinase-Glo™ reagent, which measures the amount of remaining ATP.

-

Measure luminescence. A lower signal indicates less ATP remaining, meaning the kinase was active. A higher signal indicates the kinase was inhibited.

-

-

Data Analysis: Calculate the IC50 value for VEGFR2 inhibition.

Target Hypothesis 2: Topoisomerase Inhibition

Topoisomerases are another common target for quinoline-based compounds.[6][19] These enzymes are crucial for resolving DNA supercoils during replication and transcription.

Protocol: Topoisomerase I/II DNA Relaxation Assay

-

Assay Principle: This assay uses supercoiled plasmid DNA as a substrate. Active topoisomerase I or II will "relax" the supercoiled DNA into a different conformation. This change can be visualized by agarose gel electrophoresis, as the relaxed form migrates more slowly than the supercoiled form.[20]

-

Procedure:

-

Incubate supercoiled plasmid DNA with purified human Topoisomerase I or II in the presence of varying concentrations of the test compound.

-

Include a positive control inhibitor (e.g., Camptothecin for Topo I, Etoposide for Topo II).

-

Stop the reaction and run the samples on an agarose gel.

-

Stain the gel with an intercalating dye (e.g., Ethidium Bromide) and visualize.

-

-

Data Interpretation: An effective inhibitor will prevent the relaxation of the supercoiled DNA, resulting in a band that migrates at the same position as the DNA-only control.

Caption: The proposed biological activity screening cascade.

Part 4: Early ADME-Tox Profiling - A Reality Check for Drug Development

Concurrent with target identification, it is crucial to evaluate the compound's drug-like properties. Poor absorption, distribution, metabolism, excretion (ADME), and toxicity are major causes of drug failure.[21] Early in vitro assessment can save significant resources.[22][23]

Key In Vitro ADME-Tox Assays

| Assay | Purpose | Methodology | Rationale for Inclusion |

| CYP450 Inhibition | To assess the potential for drug-drug interactions. | Incubate the compound with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., 3A4, 2D6, 2C9).[4] | Inhibition of these enzymes can lead to dangerous interactions with co-administered drugs.[4] |

| PAMPA | To predict passive intestinal absorption. | Measures the diffusion of the compound from a donor to an acceptor compartment through an artificial lipid membrane.[24] | A rapid, cell-free method to estimate oral bioavailability potential.[24] |

| Plasma Protein Binding | To determine the fraction of compound bound to plasma proteins. | Equilibrium dialysis or ultrafiltration with human plasma. | Only the unbound fraction of a drug is typically active; high binding can affect efficacy and clearance. |

| hERG Inhibition | To assess the risk of cardiac arrhythmia (QT prolongation). | Patch-clamp electrophysiology or fluorescence-based assays using cells expressing the hERG potassium channel. | hERG liability is a common reason for terminating drug development programs. |

Conclusion: Synthesizing Data for a Go/No-Go Decision

This structured, multi-tiered guide provides a robust framework for the comprehensive biological screening of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. By progressing from a broad phenotypic screen to specific mechanistic and biochemical assays, and finally to essential ADME-Tox profiling, this cascade is designed to build a complete picture of the compound's therapeutic potential. Each stage provides critical data that informs the next, creating a self-validating system. The ultimate goal is to generate a high-confidence data package that enables a clear, evidence-based decision on whether this promising molecule warrants advancement into the more complex and resource-intensive stages of lead optimization and preclinical development.

References

-

Siramshetty, V. B., et al. (2020). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 5(49), 31955–31964. Available at: [Link]

-

Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–549. Available at: [Link]

-

Lounnas, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Journal of Medicinal Chemistry, 63(15), 8067–8086. Available at: [Link]

-

Sadybekov, A. A., et al. (2016). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of Medicinal Chemistry, 59(23), 10511–10522. Available at: [Link]

-

Pommier, Y., et al. (2010). Topoisomerase Assays. Current Protocols in Pharmacology, Chapter 3, Unit 3.3. Available at: [Link]

-

ChemPartner. (n.d.). In Vitro ADME. Retrieved from [Link]

-

ResearchGate. (n.d.). Topoisomerase activity inhibition assays. Retrieved from [Link]

-

An, F., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. International Journal of Molecular Sciences, 12(12), 8492–8504. Available at: [Link]

-

An, F., et al. (2015). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 96(3), 197-203. Available at: [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

-

Inspiralis. (n.d.). Assay Kits Online (DNA Topoisomerase & Enzyme Activity). Retrieved from [Link]

-

BellBrook Labs. (2023). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]

-

ScienceDirect. (n.d.). High throughput cell-based screening methods for cancer drug discovery. Retrieved from [Link]

-

Agilent Technologies, Inc. (n.d.). High-Throughput In Vitro ADME Analysis with Agilent RapidFire/MS Systems: Cytochrome P450 Inhibition. Retrieved from [Link]

-

Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]

-

Pelago Bioscience. (n.d.). Hit confirmation for Lead Generation in Drug Discovery. Retrieved from [Link]

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

-

Reinhold, W. C., et al. (2012). The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology. Cancer Research, 72(14), 3499–3509. Available at: [Link]

-

Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

-

Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536-549. Available at: [Link]

-

ResearchGate. (n.d.). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. Retrieved from [Link]

-

Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

-

ASM Journals. (1990). In vitro assays used to measure the activity of topoisomerases. Retrieved from [Link]

-

Kim, H. J., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Available at: [Link]

-

PubMed. (2023). Discovery of VEGFR inhibitors through virtual screening and energy assessment. Retrieved from [Link]

-

AACR Journals. (2023). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Retrieved from [Link]

-

protocols.io. (n.d.). Caspase 3/7 Activity. Retrieved from [Link]

-

YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. Retrieved from [Link]

-

OncLive. (2024). As Practice-Changing Data Hit EGFR-Mutated NSCLC Care, What's Next?. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

-

Wikipedia. (n.d.). Topoisomerase inhibitor. Retrieved from [Link]

-

ResearchGate. (n.d.). High throughput cell-based screening methods for cancer drug discovery. Retrieved from [Link]

-

Optibrium. (2007). Predictive ADME Models in Drug Discovery. Retrieved from [Link]

-

BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved from [Link]

-

MDPI. (2021). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

-

MDPI. (2019). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Retrieved from [Link]

-

JNCI: Journal of the National Cancer Institute. (2016). NCI-60 Cell Line Screening: A Radical Departure in Its Time. Retrieved from [Link]

Sources

- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tripod.nih.gov [tripod.nih.gov]

- 4. agilent.com [agilent.com]

- 5. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hit Discovery & Confirmation for Early Drug Discovery [merckmillipore.com]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. revvity.com [revvity.com]

- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Caspase-Glo® 3/7 Assay Protocol [nld.promega.com]

- 12. promega.com [promega.com]

- 13. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. international-biopharma.com [international-biopharma.com]

- 17. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 20. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. drugtargetreview.com [drugtargetreview.com]

- 22. ChemPartner [chempartner.com]

- 23. lifesciences.danaher.com [lifesciences.danaher.com]

- 24. Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Executive Summary

5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic scaffold of significant interest in modern medicinal chemistry. While not an end-product therapeutic itself, its value lies in its role as a crucial synthetic intermediate for the development of novel neurologically active agents. The dihydroquinolinone core is recognized as a "privileged structure," capable of interacting with a range of biological targets. This guide provides an in-depth analysis of the primary research applications for this compound, focusing on its strategic use in the synthesis of dopamine receptor modulators and exploring the underlying chemical principles and experimental methodologies that drive its utility in drug discovery. We will dissect its physicochemical properties, detail validated synthetic protocols for its derivatization, and contextualize its application within relevant neuropharmacological pathways.

Introduction to a Privileged Scaffold

Chemical Properties and Structural Significance

5-Methoxy-3,4-dihydroquinolin-2(1H)-one, with the molecular formula C₁₀H₁₁NO₂, is a bicyclic lactam.[1][2] Its structure is characterized by a benzene ring fused to a dihydropyridinone ring, with a methoxy group (-OCH₃) at the C5 position of the aromatic ring.

The strategic placement of the methoxy group is critical. As an electron-donating group, it influences the electron density of the aromatic ring, which can be pivotal for modulating intermolecular interactions with protein targets, such as π-π stacking or hydrogen bonding. The lactam moiety (the cyclic amide) provides a site for hydrogen bond donation (from the N-H) and acceptance (from the C=O), while the nitrogen atom serves as a key handle for synthetic modification, typically via N-alkylation.

The Dihydroquinolinone Core in Medicinal Chemistry

The 3,4-dihydroquinolin-2(1H)-one skeleton is a recurring motif in a multitude of bioactive compounds.[3] Its rigid, yet non-planar, conformation allows appended functional groups to be presented in a well-defined three-dimensional space, facilitating precise interactions with the binding pockets of biological targets. This structural framework is particularly prominent in the development of agents targeting the central nervous system (CNS).[4] A prime example is the antipsychotic drug Aripiprazole, which, while featuring a 7-hydroxy substituted quinolinone, validates the utility of this core scaffold in achieving desired pharmacological profiles, specifically as a dopamine D2 receptor partial agonist.[5][6][7] Research into derivatives of the core structure has revealed potential for treating schizophrenia, depression, and Parkinson's disease.[8]

Core Application: Intermediate for CNS Drug Discovery

The principal application of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is as a starting material for the synthesis of novel dopamine receptor ligands. The general strategy involves functionalizing the nitrogen atom of the lactam with a linker chain that is, in turn, connected to a second pharmacophoric element, often a substituted piperazine ring. This modular approach allows for the systematic exploration of the chemical space to optimize affinity, selectivity, and functional activity at the target receptor.

Rationale for Targeting Dopamine D2 Receptors

Dopamine D2 receptors (D2Rs) are a major target for antipsychotic and antidepressant medications.[8] They are G-protein coupled receptors that play a crucial role in regulating mood, cognition, and motor control.[4] Both antagonists and partial agonists of D2Rs are therapeutically valuable.[8] The design of new molecules based on the 5-methoxy-dihydroquinolinone scaffold aims to fine-tune the interaction with D2Rs to achieve novel therapeutic effects or improved side-effect profiles compared to existing drugs.[4]

Synthetic Strategy: N-Alkylation for Linker Introduction

A cornerstone reaction for utilizing this scaffold is the N-alkylation of the lactam nitrogen. This is typically achieved via a Williamson ether synthesis-like reaction, where the deprotonated lactam acts as a nucleophile to displace a leaving group on an alkyl chain.

Causality Behind Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is chosen. K₂CO₃ is often preferred in industrial settings for its lower cost, safety, and ease of handling. NaH provides a more forceful, irreversible deprotonation, which can drive sluggish reactions to completion.

-

Linker: A bifunctional linker, such as 1,4-dibromobutane, is used. One end reacts with the quinolinone, leaving the other end available for subsequent reaction with an amine (e.g., a substituted piperazine). The four-carbon chain length is a common starting point, as it has proven optimal for spanning the distance between key interaction points in many D2R ligands.[8]

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediates and reactants without interfering with the nucleophilic substitution.

The logical flow of this synthetic approach is visualized in the workflow diagram below.

Caption: General synthetic workflow for producing D2R modulator candidates.

Experimental Protocols & Validation

Protocol: Synthesis of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone

This protocol is adapted from established methodologies for synthesizing novel antidepressant and D2R modulating agents.[9] It serves as a self-validating system where successful synthesis can be confirmed through standard analytical techniques.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (10 mL/mmol), add potassium carbonate (1.5 eq) and 1-bromo-3-chloropropane (1.2 eq).

-

Alkylation: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 4-6 hours.

-

Rationale: Heating accelerates the rate of nucleophilic substitution. A nitrogen atmosphere prevents potential side reactions with atmospheric moisture or oxygen.

-

-

Workup 1: After cooling to room temperature, pour the reaction mixture into ice water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Validation Point: Monitor reaction progress by Thin Layer Chromatography (TLC) to ensure consumption of the starting material before workup.

-

-

Purification 1: Purify the crude product (1-(3-chloropropyl)-5-methoxy-3,4-dihydroquinolin-2(1H)-one) by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

-

Coupling Reaction: Dissolve the purified intermediate (1.0 eq) in acetonitrile (15 mL/mmol). Add 1-(3-chlorophenyl)piperazine (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).

-

Rationale: Potassium iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive iodo-intermediate, which accelerates the final coupling step.

-

-

Reflux: Heat the mixture to reflux (approx. 82°C) and maintain for 8-12 hours.

-

Workup 2: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate in vacuo. Dissolve the residue in dichloromethane, wash with water and brine, dry over sodium sulfate, and concentrate.

-

Final Purification & Validation: Purify the final compound by column chromatography or recrystallization. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected mass and spectral shifts provide definitive validation of a successful synthesis.

In Vitro Assay: D2 Receptor Binding Affinity

To validate the biological application of the newly synthesized compound, a competitive radioligand binding assay is performed.

-

Source: Use cell membranes from CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2 receptor.

-

Radioligand: Use [³H]Spiperone, a high-affinity D2 antagonist.

-

Procedure: Incubate cell membranes (20-30 µg protein) with a fixed concentration of [³H]Spiperone (e.g., 0.2 nM) and varying concentrations of the synthesized test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) in assay buffer.

-

Incubation: Incubate at room temperature for 90 minutes.

-

Detection: Terminate the assay by rapid filtration through glass fiber filters. Measure the radioactivity trapped on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]Spiperone binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation. A lower Ki value indicates higher binding affinity for the D2 receptor.

Data Summary & Pathway Context

Physicochemical Properties

The fundamental properties of the core scaffold are essential for planning synthesis and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| IUPAC Name | 5-methoxy-3,4-dihydro-1H-quinolin-2-one | PubChem[1] |

| CAS Number | 30557-06-3 | ChemScene[2] |

| Appearance | White to off-white solid | Typical |

Pharmacological Context: D2 Receptor Signaling

Derivatives of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one are designed to modulate dopamine signaling. As partial agonists, they would ideally stabilize the D2 receptor in a state of moderate activity, preventing both the over-activation (associated with psychosis) and under-activation (associated with negative and cognitive symptoms) of the pathway.

Caption: Simplified D2 receptor signaling pathway modulation.

Future Directions & Conclusion

5-Methoxy-3,4-dihydroquinolin-2(1H)-one remains a highly relevant and valuable building block in neuropharmacology. While its primary application has been in the synthesis of D2R modulators, future research could expand its utility. Exploration into derivatives targeting other G-protein coupled receptors (e.g., serotonin or adrenergic receptors) or even kinase inhibitors is a logical next step. The development of novel, more efficient synthetic routes to functionalize not just the nitrogen but also the aromatic ring could unlock new avenues for drug discovery.[3][10]

References

-

Oshiro, Y., Sakurai, Y., Sato, S., et al. (2000). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-Piperazinyl]Propyl]-3,4-Dihydro-5-Methoxy-2(1H)-Quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 43(2), 177-189. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. PubChem Compound Database. Retrieved from: [Link]

-

Synthesis of 5-Methoxy-1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. Available at: [Link]

-

J&K Scientific (n.d.). 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from: [Link]

-

Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. Available at: [Link]

-

Optimization of aripiprazole synthesis. (2025). ResearchGate. Available at: [Link]

-

Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H). (2021). Semantic Scholar. Available at: [Link]

-

Lewis, A. S., et al. (2021). The molecular mechanism of positive allosteric modulation at the dopamine D1 receptor. PMC - PubMed Central. Available at: [Link]

-

Popik, P., et al. (2015). Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? PubMed. Available at: [Link]

- US Patent US20180265472A1. (2018). Process for preparing aripiprazole lauroxil and intermediates thereof. Google Patents.

-

Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. (2025). ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information (2017). Classics in Chemical Neuroscience: Aripiprazole. PMC - PubMed Central. Available at: [Link]

-

New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). PubMed. Available at: [Link]

-

Dihydroquinolinone synthesis. Organic Chemistry Portal. Retrieved from: [Link]

-

Aripiprazole Synthesis Process: A Detailed Guide. (2025). Pharmaffiliates. Available at: [Link]

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2022). MDPI. Available at: [Link]

-

New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. (2018). ResearchGate. Available at: [Link]

-

methanone. (2021). MDPI. Available at: [Link]

Sources

- 1. 5-Methoxy-3,4-dihydroquinolin-2(1H)-one | C10H11NO2 | CID 12947118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Classics in Chemical Neuroscience: Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dihydroquinolinone synthesis [organic-chemistry.org]

Methodological & Application

High-Yield Synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one: An Application Note and Protocol

Abstract

This application note provides a detailed, two-step protocol for the high-yield synthesis of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate in pharmaceutical research and drug development. The synthesis commences with the efficient construction of the quinolinone scaffold, followed by a selective and high-yielding reduction of the C3-C4 double bond. The methodologies presented are selected for their scalability, high conversion rates, and operational simplicity. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering not only a step-by-step guide but also the underlying scientific rationale for the chosen procedures.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its derivatives have demonstrated efficacy as anticancer, antiviral, and antibiotic agents.[1] Specifically, the 5-methoxy substituted analogue is a key building block for several pharmacologically significant molecules. The development of robust and efficient synthetic routes to access this intermediate is therefore of paramount importance for accelerating drug discovery programs.

This guide details a reliable two-stage synthesis. The first part focuses on the construction of the unsaturated precursor, 5-methoxy-2(1H)-quinolinone. The second part describes its selective reduction to the target saturated lactam, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one.

Strategic Overview of the Synthesis

The chosen synthetic strategy prioritizes high yields and selectivity, employing well-established and reliable chemical transformations. The overall workflow is depicted below.

Sources

Application Notes & Protocols: Evaluating the Antimicrobial Efficacy of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel therapeutic agents.[1] Quinoline and its derivatives have historically formed a cornerstone of antimicrobial chemotherapy, with a well-established record of potent activity against a wide range of pathogens.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the application of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one , a member of the quinolinone class, in antimicrobial susceptibility testing (AST). We present detailed, field-proven protocols for determining its inhibitory and bactericidal potential, grounded in internationally recognized standards. Furthermore, we explore the hypothesized mechanism of action based on the broader quinolone class and provide a framework for the systematic evaluation of this promising compound.

Introduction and Scientific Rationale

The quinolinone scaffold is a privileged structure in medicinal chemistry, most famously represented by the fluoroquinolone antibiotics.[4] These agents exert their potent bactericidal effects by targeting essential bacterial enzymes—DNA gyrase and topoisomerase IV—thereby inhibiting DNA replication and repair.[5][6] The exploration of novel quinolinone derivatives is a critical strategy in circumventing existing resistance mechanisms and expanding the therapeutic arsenal.[7][8]

The subject of this guide, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one, introduces a methoxy group at the 5-position of the dihydroquinolinone core. The inclusion of methoxy substituents in various scaffolds has been shown to modulate biological activity, sometimes enhancing antimicrobial potency or altering the spectrum of activity.[9][10] Therefore, a systematic evaluation of this specific derivative is warranted to characterize its antimicrobial profile.

This application note provides the necessary protocols to:

-

Determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant bacteria.

-

Ascertain the Minimum Bactericidal Concentration (MBC) to differentiate between bacteriostatic and bactericidal activity.

-

Offer a framework for preliminary screening using the agar disk diffusion method.

All methodologies are designed to be self-validating through the inclusion of appropriate controls and are based on the robust guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13]

Hypothesized Mechanism of Action

Based on the extensive body of literature for the parent quinolone class, the primary hypothesized mechanism of action for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one is the inhibition of bacterial type II topoisomerases.

-

Target Engagement: The compound is predicted to passively diffuse through the bacterial cell wall and membrane. In Gram-negative bacteria, this may involve porin channels.[5]

-

Enzyme Inhibition: Once in the cytoplasm, the molecule is expected to stabilize the covalent complex formed between DNA and the type II topoisomerases (DNA gyrase in many Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria).[4]

-

Induction of DNA Damage: This stabilization of the "cleavage complex" prevents the re-ligation of double-strand DNA breaks introduced by the enzymes during replication, leading to the accumulation of fragmented DNA.[4][6]

-

Cellular Response and Death: The accumulation of irreparable DNA damage triggers downstream cellular responses, ultimately leading to rapid bacterial cell death.

While this is the principal hypothesis, some quinoline derivatives have also been shown to exert their effects by disrupting the bacterial cell membrane.[14] Therefore, secondary assays to investigate membrane potential or permeability could be valuable follow-up studies if the primary mechanism is not confirmed.

Caption: Hypothesized mechanism targeting bacterial DNA topoisomerases.

Experimental Protocols

The following protocols provide a standardized approach to assessing the antimicrobial activity of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Adherence to these guidelines is crucial for generating reliable and reproducible data.[15]

Preparation of Test Compound Stock Solution

The solubility and stability of the test compound are paramount for accurate results.

-

Solvent Selection: Begin by determining a suitable solvent for 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of novel compounds. It is critical to ensure the final concentration of the solvent in the assay does not exceed 1% (v/v), as higher concentrations can exhibit antimicrobial properties or affect bacterial growth.

-

Stock Solution Preparation: Accurately weigh the compound and dissolve it in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL or ~56.4 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 1: Broth Microdilution for MIC Determination

This method is considered the "gold standard" for quantitative susceptibility testing.[11][15] It determines the lowest concentration of the compound that inhibits visible microbial growth.

Materials:

-

Sterile 96-well, U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Test microorganism cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Solvent control (e.g., DMSO)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[16]

-

Within 15 minutes, dilute this adjusted suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

-

Add 200 µL of the compound stock solution, diluted in CAMHB to twice the highest desired final concentration, to the first well of each test row.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well. This creates a concentration gradient.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (broth only, no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.[17]

-

-

Controls:

-

Positive Control: Repeat the serial dilution process with a known antibiotic like Ciprofloxacin.

-

Solvent Control: Run a separate dilution series with the solvent (e.g., DMSO) to ensure it has no effect on bacterial growth at the highest concentration used.

-

Growth Control (Well 11): Contains bacteria and broth, but no compound. Should show turbidity.

-

Sterility Control (Well 12): Contains broth only. Should remain clear.

-

-

Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as observed by the naked eye.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is a logical extension of the MIC test and determines the lowest concentration of the compound that kills ≥99.9% of the initial bacterial inoculum.

Procedure:

-

Post-MIC Incubation: Following the MIC determination, take the microtiter plate used for the MIC assay.

-

Subculturing: From each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), aspirate 10-100 µL of the culture.

-

Plating: Spread the aspirated volume onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar or Mueller-Hinton Agar).

-

Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

-

Reading the MBC: The MBC is the lowest concentration from the MIC plate that results in no colony growth (or a ≥99.9% reduction in CFU compared to the initial inoculum count) on the subculture agar plate.

Experimental Workflow and Data Presentation

A systematic workflow ensures efficiency and minimizes variability.

Sources

- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Methoxy- Substituted γ-Oxa-ε-lactones Derived from Flavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.cnr.it [iris.cnr.it]

- 11. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 12. megumed.de [megumed.de]

- 13. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. apec.org [apec.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in Material Science

Introduction: Unlocking the Potential of a Versatile Heterocycle in Material Science

5-Methoxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that has primarily been explored within the realm of medicinal chemistry, where its rigid scaffold is a valuable starting point for the synthesis of various bioactive molecules.[1][2] However, the inherent electronic and structural features of the dihydroquinolinone core—specifically its aromaticity, electron-rich methoxy group, and the presence of a lactam functionality—suggest a significant, yet largely untapped, potential for applications in material science.

This document serves as a forward-looking guide for researchers and scientists interested in exploring 5-Methoxy-3,4-dihydroquinolin-2(1H)-one as a novel building block for advanced functional materials. We will present detailed, albeit prospective, protocols for its utilization in two key areas: as a monomer for the synthesis of high-performance polymers and as a core structure for the development of organic electronic materials for applications such as Organic Light-Emitting Diodes (OLEDs).

The proposed applications are grounded in the established properties of related quinoline-based materials, which are known for their thermal stability and promising optical and electronic properties.[3][4] By functionalizing the 5-Methoxy-3,4-dihydroquinolin-2(1H)-one scaffold, we can create a new class of materials with tailored properties for a range of advanced applications.

Proposed Application 1: A Novel Monomer for High-Performance Polyquinolones

Rationale for Use as a Monomer:

The quinoline and quinolinone moieties are known to impart high thermal stability and rigidity to polymer backbones.[3] The incorporation of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one into a polymer chain is anticipated to yield materials with a high glass transition temperature (Tg), excellent thermal stability, and potentially interesting photophysical properties due to the presence of the methoxy group, which can enhance solubility and modulate the electronic structure.

To be used as a monomer, 5-Methoxy-3,4-dihydroquinolin-2(1H)-one must first be functionalized with polymerizable groups. Below, we propose a synthetic pathway to introduce acrylic functionalities, rendering it suitable for free-radical polymerization.

Protocol 1: Synthesis of a Polymerizable Acrylate Derivative

This protocol details the synthesis of (5-methoxy-2-oxo-3,4-dihydroquinolin-1(2H)-yl)ethyl acrylate, a proposed polymerizable derivative.

Step 1: N-Alkylation with 2-bromoethanol

-

Objective: To introduce a hydroxyl group on the nitrogen of the lactam, which can be later esterified.

-

Procedure:

-

To a solution of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL), add sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add 2-bromoethanol (1.2 mmol) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(2-hydroxyethyl)-5-methoxy-3,4-dihydroquinolin-2(1H)-one.

-

Step 2: Acrylation of the Hydroxyl Group

-

Objective: To introduce the polymerizable acrylate group.

-

Procedure:

-

Dissolve the product from Step 1 (1 mmol) and triethylamine (TEA, 1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C.

-

Add acryloyl chloride (1.2 mmol) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the resulting monomer by column chromatography.

-

Caption: Proposed synthesis of a polymerizable acrylate monomer.

Protocol 2: Free-Radical Polymerization

-

Objective: To polymerize the synthesized acrylate monomer.

-

Procedure:

-

Dissolve the acrylate monomer (1 mmol) and azobisisobutyronitrile (AIBN, 0.01 mmol) in anhydrous toluene (5 mL) in a Schlenk flask.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Backfill the flask with an inert gas and heat the reaction mixture to 70 °C with stirring.

-

Allow the polymerization to proceed for 24 hours.

-

Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

-

Filter the polymer, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

-

Expected Polymer Properties

The resulting polyacrylate with pendant 5-methoxy-3,4-dihydroquinolin-2(1H)-one moieties is expected to exhibit the following properties:

| Property | Expected Value/Characteristic | Rationale |

| Glass Transition (Tg) | > 150 °C | The rigid quinolinone side chains will restrict polymer chain mobility. |

| Thermal Stability (TGA) | Decomposition temperature > 300 °C | Based on the high thermal stability of polyquinolines.[3] |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, DMF) | The methoxy group and the acrylate backbone are expected to enhance solubility. |

| Optical Properties | Potential for blue fluorescence | The quinolinone core is a potential fluorophore, and this may be tunable with further functionalization. |

Proposed Application 2: A Core for Organic Electronic Materials

Rationale for Use in Organic Electronics:

Quinoline derivatives have been successfully employed as both electron-transporting and hole-transporting materials in OLEDs.[4] The dihydroquinolinone core, with its electron-donating methoxy group and the amide functionality, presents an interesting electronic profile that can be further tailored for charge transport applications. By attaching known hole-transporting or electron-transporting moieties, we can design novel materials for OLEDs.

Protocol 3: Synthesis of a Hole-Transporting Material (HTM) Derivative

This protocol outlines a proposed synthesis of a derivative functionalized with a triphenylamine moiety, a common building block for HTMs.

Step 1: Bromination of the Aromatic Ring

-

Objective: To introduce a reactive site for cross-coupling reactions.

-

Procedure:

-

Dissolve 5-Methoxy-3,4-dihydroquinolin-2(1H)-one (1 mmol) in a suitable solvent like acetic acid.

-

Slowly add N-bromosuccinimide (NBS, 1.1 mmol) to the solution at room temperature.

-

Stir the reaction for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into water and extract with an organic solvent.

-

Purify the crude product to obtain the brominated derivative.

-

Step 2: Buchwald-Hartwig Amination

-

Objective: To couple the brominated quinolinone with diphenylamine.

-

Procedure:

-

In a glovebox, combine the brominated quinolinone (1 mmol), diphenylamine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a ligand (e.g., XPhos, 4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol) in a Schlenk flask.

-

Add anhydrous toluene (10 mL).

-

Seal the flask and heat the reaction to 100-110 °C for 12-24 hours.

-

Cool the reaction, dilute with an organic solvent, and filter through celite.

-

Purify the crude product by column chromatography to yield the target HTM.

-

Caption: Proposed synthesis of a hole-transporting material.

Protocol 4: Characterization of Photophysical and Electrochemical Properties

-

UV-Vis and Photoluminescence (PL) Spectroscopy:

-

Prepare dilute solutions of the synthesized material in a suitable solvent (e.g., chloroform).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maxima.

-

Record the emission spectrum using a fluorescence spectrophotometer to determine the emission maxima and quantum yield.

-

-

Cyclic Voltammetry (CV):

-

Perform CV measurements in a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Use a solution of the material in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

-

Determine the oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

-

Expected Optoelectronic Properties

| Property | Expected Value/Characteristic | Significance for OLEDs |

| HOMO Energy Level | -5.0 to -5.5 eV | Suitable for efficient hole injection from common anode materials (e.g., ITO). |

| LUMO Energy Level | -2.0 to -2.5 eV | Should be appropriate for electron blocking and transport to the emissive layer. |

| Emission Color | Blue to green region | The extended conjugation with the triphenylamine moiety is likely to result in these colors. |

| Electrochemical Stability | Reversible oxidation waves in CV | Indicates stability during device operation. |

Conclusion and Future Outlook

While the direct application of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one in material science is yet to be extensively documented, its structural and electronic properties, in conjunction with the known performance of related quinoline-based materials, strongly suggest its potential as a valuable building block. The proposed protocols in this application note provide a foundational framework for researchers to begin exploring this promising compound for the development of novel high-performance polymers and organic electronic materials. Further research into the functionalization and polymerization of this versatile scaffold is highly encouraged and is expected to yield materials with unique and desirable properties.

References

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Polyquinolines and Polyanthrazolines: Synthesis and Properties. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. (n.d.). IntechOpen. Retrieved January 24, 2026, from [Link]

-

Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Stability of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth technical support for troubleshooting and enhancing the stability of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one for in vivo studies. Our focus is on providing not just protocols, but the scientific rationale behind them, to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Molecule's Inherent Instabilities

Before troubleshooting, it is crucial to understand the structural liabilities of 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. The molecule possesses two primary sites susceptible to degradation in vivo: the 5-methoxy group and the lactam ring .

-

5-Methoxy Group: This ether linkage is a prime target for Phase I metabolism, specifically O-demethylation, which is mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] This metabolic process replaces the methyl group with a hydrogen, forming a hydroxyl group and significantly altering the compound's pharmacological profile.

-

Lactam Ring: The cyclic amide (lactam) in the quinolinone core is susceptible to hydrolysis. This reaction can be catalyzed by enzymes (hydrolases) or driven by pH.[5][6] The stability of β-lactams, a related class of compounds, is known to be highly dependent on pH, temperature, and the composition of the surrounding medium.[5][6] Ring-opening hydrolysis leads to a complete loss of the parent structure and its intended activity.

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential metabolic and chemical degradation pathways.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments in a direct question-and-answer format.

Q1: My compound shows very low or inconsistent plasma exposure after oral dosing. What are the first things I should investigate?

A1: This is a classic challenge that points to three potential culprits: poor solubility, rapid first-pass metabolism, or chemical instability in the gastrointestinal (GI) tract.

-

Assess Physicochemical Stability: First, confirm the compound's stability in the dosing vehicle and in simulated gastric and intestinal fluids. Degradation can occur before the compound is even absorbed.[7]

-

Evaluate Metabolic Stability: The primary suspect for rapid clearance is metabolism. You must quantify the compound's stability in the presence of liver microsomes and in plasma from the species you are using for your in vivo study.[8] These assays will reveal if the compound is being rapidly cleared by metabolic enzymes.

-

Check for Formulation Issues: If the compound is stable, the issue may be poor absorption due to low solubility. Re-evaluate your formulation strategy (see Section 4).

Q2: How do I experimentally determine if my compound is metabolically stable?

A2: The two most critical in vitro assays for this are the Liver Microsomal Stability Assay and the Plasma Stability Assay . These are foundational ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[8][9][10]

-

Liver Microsomal Stability Assay: This assay assesses Phase I metabolic stability by incubating your compound with liver microsomes, which are rich in CYP enzymes. A rapid loss of the parent compound suggests high susceptibility to hepatic clearance.

-

Plasma Stability Assay: This test determines the compound's stability in plasma, identifying susceptibility to plasma enzymes like esterases and amidases.[9][10]

Below is a general workflow for these stability assessments.

Caption: General workflow for in vitro stability assays.

Q3: I've run the stability assays. How do I interpret the results?

A3: The output, typically a half-life (t½), provides a quantitative measure of stability. This data is critical for predicting in vivo behavior.

| In Vitro Half-Life (t½) in Microsomes/Plasma | Interpretation & Implication for In Vivo Studies |